REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[OH:12])[CH:5]=[CH:4][CH:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].[CH2:19]([CH:21]1[O:23][CH2:22]1)Cl>>[N:1]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:12][CH2:19][CH:21]2[O:23][CH2:22]2)[CH:2]=[CH:3][CH:4]=[CH:5]1 |f:1.2.3|
|
Name
|
|
Quantity
|
95.7 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
245 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in vacuo, ultimately at a bath temperature of 120° C
|
Type
|
DISSOLUTION
|
Details
|
The oil which remains is dissolved in 300 ml of ether
|
Type
|
EXTRACTION
|
Details
|
the solution is extracted with 300 ml of 2 N sodium hydroxide solution
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
after evaporating off the solvent
|
Type
|
DISTILLATION
|
Details
|
is distilled in a high vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C1=C(OCC2CO2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |